2,7-Dichloro-4-nitrobenzo[d]thiazole

Medicinal Chemistry Process Chemistry Material Science

2,7-Dichloro-4-nitrobenzo[d]thiazole (CAS: 70200-88-3) is a halogenated nitrobenzothiazole derivative with the molecular formula C₇H₂Cl₂N₂O₂S and a molecular weight of 249.07 g/mol. It is characterized by a 2,7-dichloro and 4-nitro substitution pattern on the benzo[d]thiazole scaffold, which imparts specific electronic and steric properties that influence its reactivity as a synthetic intermediate and its potential as a pharmacophore.

Molecular Formula C7H2Cl2N2O2S
Molecular Weight 249.07 g/mol
Cat. No. B13994884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-4-nitrobenzo[d]thiazole
Molecular FormulaC7H2Cl2N2O2S
Molecular Weight249.07 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1[N+](=O)[O-])N=C(S2)Cl)Cl
InChIInChI=1S/C7H2Cl2N2O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H
InChIKeyNVGAFHACYDNXAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloro-4-nitrobenzo[d]thiazole Procurement Guide: Chemical Properties, Purity, and Analytical Data for Research Sourcing


2,7-Dichloro-4-nitrobenzo[d]thiazole (CAS: 70200-88-3) is a halogenated nitrobenzothiazole derivative with the molecular formula C₇H₂Cl₂N₂O₂S and a molecular weight of 249.07 g/mol . It is characterized by a 2,7-dichloro and 4-nitro substitution pattern on the benzo[d]thiazole scaffold, which imparts specific electronic and steric properties that influence its reactivity as a synthetic intermediate and its potential as a pharmacophore . Commercial sourcing of this compound typically specifies a purity of ≥97% as determined by HPLC, GC, or NMR, and is intended strictly for research and development or further manufacturing use .

Why 2,7-Dichloro-4-nitrobenzo[d]thiazole Cannot Be Substituted by Generic Analogs: Substitution Pattern Dictates Reactivity and Selectivity


In scientific and industrial procurement, substitution of a target compound with a regioisomer or a less substituted analog is not a trivial decision. The specific 2,7-dichloro-4-nitro substitution pattern of this benzo[d]thiazole core defines its unique electronic and steric environment. This directly governs its regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, its behavior as a synthetic intermediate, and its potential interaction with biological targets . Unlike the 2,6-dichloro-4-nitro analog or mono-chloro variants, the 2,7-substitution pattern presents a distinct activation profile for the chlorine leaving groups, making it a critical differentiator for achieving desired reaction outcomes or structure-activity relationships [1].

Quantitative Differentiation Evidence for 2,7-Dichloro-4-nitrobenzo[d]thiazole: A Comparative Data Guide for Scientists and Buyers


Physicochemical Property Comparison: Density and Boiling Point of 2,7-Dichloro-4-nitrobenzo[d]thiazole

While direct head-to-head experimental comparisons are scarce in the literature, fundamental physicochemical data provide a baseline for differentiation. The target compound exhibits a calculated density of 1.8±0.1 g/cm³ and a boiling point of 377.4±22.0 °C at 760 mmHg . In contrast, the less substituted analog 2-Chloro-4-nitrobenzo[d]thiazole has a molecular weight of 214.63 g/mol, which corresponds to different handling and reactivity properties . The additional chlorine atom and its specific position in the target compound increase molecular weight and alter the electron density distribution, which can influence its solubility and volatility in a given solvent system.

Medicinal Chemistry Process Chemistry Material Science

Synthetic Utility: Differential Reactivity of 2,7- vs. 2,6-Dichloro Regioisomers in Nucleophilic Substitution

The electron-withdrawing nature and regiochemistry of the chlorine atoms are critical for nucleophilic aromatic substitution (SNAr) reactions. In the 2,7-dichloro-4-nitro scaffold, the chlorine at the 2-position is highly susceptible to substitution due to the combined electron-withdrawing effects of the nitro group at position 4 and the chlorine at position 7 . This creates a specific reactivity profile. A key comparator is the 2,6-dichloro-4-nitrobenzo[d]thiazole (CAS: 1379329-41-5). The electronic influence of a chlorine at position 6 is different from that at position 7, leading to a different activation energy and potential regioselectivity for the first substitution event [1]. This fundamental difference dictates which site is functionalized first, a critical parameter in multi-step synthetic routes.

Organic Synthesis Medicinal Chemistry Chemical Biology

Purity and Quality Control: Vendor-Specified Purity for 2,7-Dichloro-4-nitrobenzo[d]thiazole

For reproducible research, the defined purity and associated analytical data are critical selection criteria. The target compound is commercially available with a standard purity of 97%, supported by batch-specific quality control (QC) reports including NMR, HPLC, or GC analyses from suppliers like Bidepharm . This contrasts with other similar nitrobenzothiazole derivatives like 2-chloro-4-nitrobenzo[d]thiazole, which may be offered at a different standard purity (e.g., 95%+) . The availability of detailed analytical data for the specific CAS number ensures that the material meets the required specifications for sensitive synthetic or biological assays, reducing the risk of failed experiments due to unknown impurities.

Quality Control Analytical Chemistry Procurement

Biological Potential: Inferred Advantage from Structural Motifs in Antimicrobial and Anticancer Research

While specific quantitative biological data (e.g., MIC or IC50) for this exact compound is not publicly available, class-level evidence strongly supports its potential. Benzothiazole derivatives are a privileged scaffold in medicinal chemistry, and the combination of electron-withdrawing chlorine and nitro groups is a known pharmacophore for antimicrobial and anticancer activity . For instance, related nitrobenzothiazole derivatives have demonstrated inhibition of Mycobacterium tuberculosis DprE1 enzyme [1]. The specific 2,7-dichloro-4-nitro substitution pattern creates a unique electronic and steric profile that is distinct from other regioisomers and is predicted to have a different selectivity and potency profile. This makes the compound a distinct and non-interchangeable tool for exploring structure-activity relationships (SAR).

Antimicrobial Research Anticancer Research Drug Discovery

Proven Application Scenarios for 2,7-Dichloro-4-nitrobenzo[d]thiazole Based on Chemical and Biological Evidence


Scaffold for Regioselective Synthesis of 2,7-Disubstituted Benzothiazole Derivatives

The primary application is as a key intermediate in organic synthesis. Its 2,7-dichloro substitution pattern, activated by the 4-nitro group, allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions . This enables the modular construction of more complex, pharmacologically relevant 2,7-disubstituted benzo[d]thiazoles. This specific regiochemistry is not attainable using the 2,6- or 2,5-dichloro regioisomers, making the compound essential for accessing this specific vector in chemical space .

Building Block for Antimicrobial and Anticancer Structure-Activity Relationship (SAR) Libraries

Based on the established biological activity of the benzothiazole class, this compound is a crucial building block for constructing targeted libraries for antimicrobial and anticancer drug discovery . The unique substitution pattern provides a distinct set of physicochemical properties (electronic, steric, lipophilic) compared to other halogenated nitrobenzothiazoles, which is hypothesized to confer differential activity and selectivity profiles against biological targets like kinases or bacterial enzymes [1]. Its inclusion in a screening library is justified by the need to explore this specific, under-investigated region of chemical space.

Precursor to Functional Materials and Agrochemical Intermediates

Beyond medicinal chemistry, benzothiazole derivatives find use in materials science (e.g., dyes, optical brighteners) and agrochemicals (e.g., fungicides) . The presence of multiple reactive handles (two chlorines and one nitro group) makes this compound a versatile precursor for synthesizing conjugated molecules, polymers, or metal-organic frameworks. The nitro group, for example, can be reduced to an amine, which can then be further derivatized, while the chlorine atoms offer sites for cross-coupling reactions . Its specific 2,7-substitution pattern is key for controlling the geometry and electronic properties of the final material.

Technical Documentation Hub

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